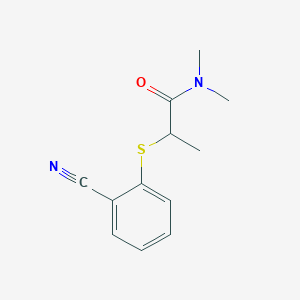
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors and has been used extensively in scientific research to understand the mechanism of action of cannabinoids in the body. CP-47,497 has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of cannabinoid pharmacology.
Mécanisme D'action
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide acts as an agonist of the cannabinoid receptors, specifically the CB1 receptor. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor has been found to have a wide range of physiological effects, including pain relief, appetite stimulation, and mood elevation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic properties, meaning it can reduce pain perception. This compound has also been found to stimulate appetite and improve mood. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its potency as an agonist of the cannabinoid receptors. This allows researchers to study the effects of cannabinoids on physiological processes in a controlled setting. However, one limitation of using this compound is its potential for toxicity. It has been found to have toxic effects on liver cells and can cause cell death at high concentrations.
Orientations Futures
There are several future directions for research involving 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide. One area of interest is the development of new drugs that target the cannabinoid receptors. This compound has been used as a starting point for the development of new drugs that have improved pharmacological properties. Another area of interest is the study of the effects of cannabinoids on specific physiological processes, such as pain perception and appetite regulation. Finally, there is a need for further research into the potential toxic effects of this compound and other synthetic cannabinoids.
Méthodes De Synthèse
The synthesis of 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with sodium sulfide to form 2-(2-thienyl)benzonitrile. This compound is then reacted with dimethylamine and propionyl chloride to form this compound. The final product is purified using chromatography techniques to obtain a pure sample of this compound.
Applications De Recherche Scientifique
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide has been extensively used in scientific research to understand the mechanism of action of cannabinoids in the body. It has been found to be a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological processes such as pain perception, appetite regulation, and mood modulation. This compound has been used to study the effects of cannabinoids on these processes and to develop new drugs that target the cannabinoid receptors.
Propriétés
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9(12(15)14(2)3)16-11-7-5-4-6-10(11)8-13/h4-7,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNKJSAMZZLAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)SC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7592433.png)
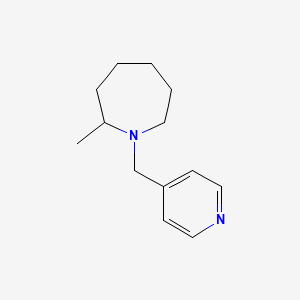
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
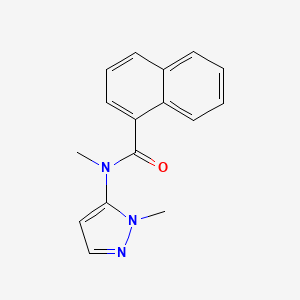

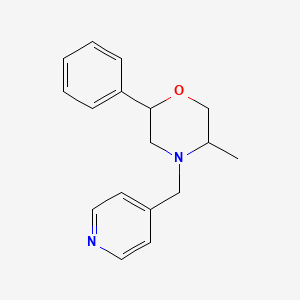
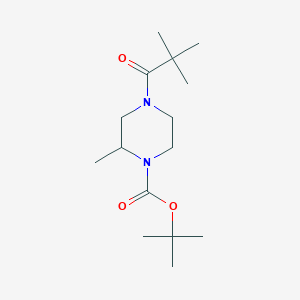
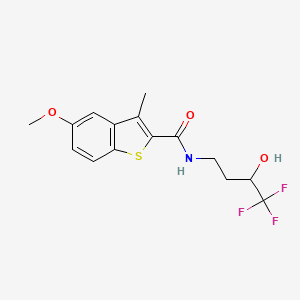
![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)
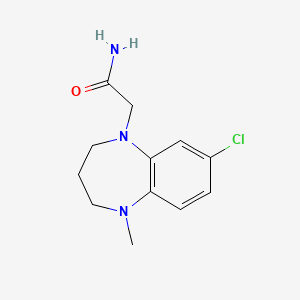
![N-cyclopentyl-N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7592519.png)
![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7592521.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)